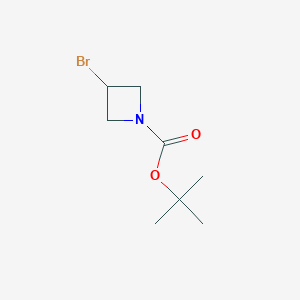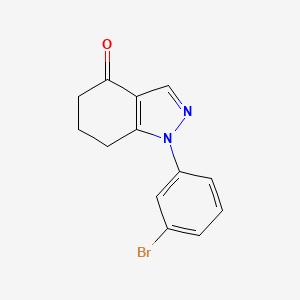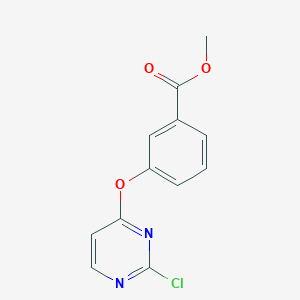
3-(2-氯嘧啶-4-基氧基)苯甲酸甲酯
描述
Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate is a useful research compound. Its molecular formula is C12H9ClN2O3 and its molecular weight is 264.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌应用
3-(2-氯嘧啶-4-基氧基)苯甲酸甲酯: 是一种可用于合成具有药理活性的二氮杂环的化合物,据报道其具有抗癌特性 。该化合物中的嘧啶核心是开发新的抗癌药物的关键元素。它已被用于创建在治疗各种癌症(包括髓性白血病、乳腺癌和特发性肺纤维化)方面有前景的衍生物 。
抗菌和抗真菌活性
嘧啶部分以其抗菌和抗真菌活性而闻名。从3-(2-氯嘧啶-4-基氧基)苯甲酸甲酯衍生得到的化合物可以被合成来靶向一系列细菌和真菌病原体。这在开发针对由多重耐药微生物引起的感染的新疗法方面尤为重要 。
心血管治疗
嘧啶衍生物在心血管医学中发挥着重要作用。它们被用于创建充当心血管药物和降压药的化合物。嘧啶的结构多样性允许合成可以调节血压并治疗各种心脏病的分子 。
抗炎和镇痛特性
该化合物的衍生物已被研究其作为抗炎和镇痛剂的潜力。这种应用对于开发可以减轻疼痛和减少关节炎等疾病的炎症的新药至关重要 。
抗糖尿病作用
包括从3-(2-氯嘧啶-4-基氧基)苯甲酸甲酯衍生得到的嘧啶类化合物已被研究其抗糖尿病特性。它们可用于合成 DPP-IV 抑制剂,这是一类口服降血糖药,可以阻断二肽基肽酶-4 (DPP-4) 的活性 。
神经保护应用
研究表明嘧啶衍生物可能对神经保护有益,特别是对于眼睫状动脉和视网膜神经节细胞。这为治疗影响神经系统(包括神经退行性疾病)的疾病开辟了可能性 。
抗病毒和抗 HIV 活性
嘧啶骨架在抗病毒药物(包括针对 HIV 的抗病毒药物)的开发中也具有重要意义。3-(2-氯嘧啶-4-基氧基)苯甲酸甲酯的衍生物可以被设计来干扰病毒复制,并作为潜在的病毒感染治疗方法显示出前景 。
作用机制
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of pesticides , suggesting that its targets could be enzymes or proteins essential for the survival of pests.
Mode of Action
Given its use in pesticide synthesis, it’s plausible that it may inhibit essential biological processes in pests, leading to their eradication .
Biochemical Pathways
As a pesticide intermediate, it’s likely involved in disrupting biochemical pathways crucial for the survival and reproduction of pests .
Result of Action
Given its role as a pesticide intermediate, it’s likely that it leads to the death of pests by disrupting their essential biological processes .
属性
IUPAC Name |
methyl 3-(2-chloropyrimidin-4-yl)oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-17-11(16)8-3-2-4-9(7-8)18-10-5-6-14-12(13)15-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJIHWUKSHZZQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525325.png)
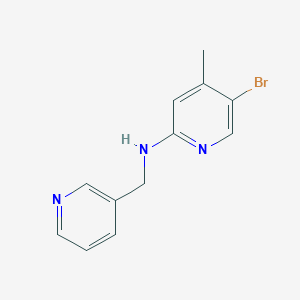

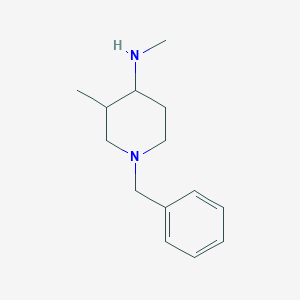
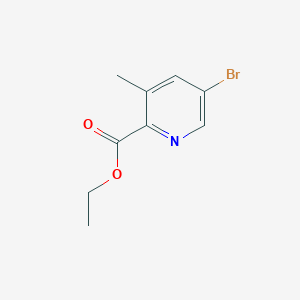
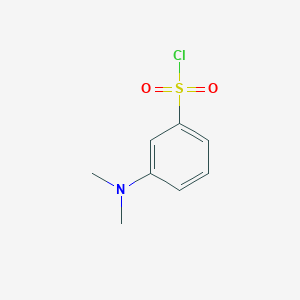
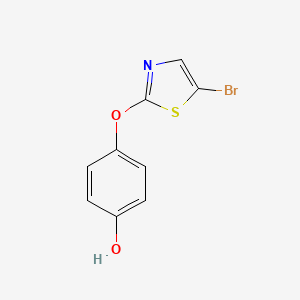
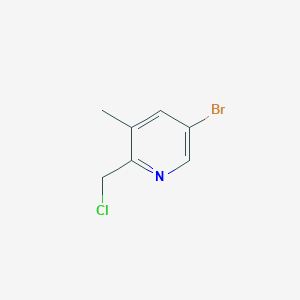
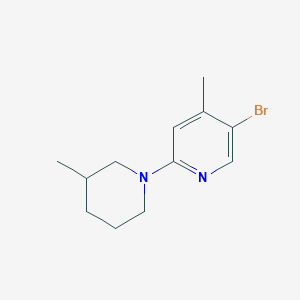

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1525341.png)
![5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525342.png)
